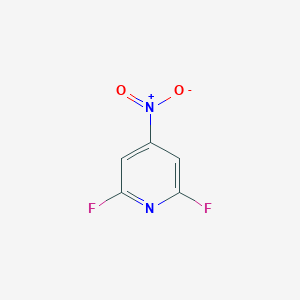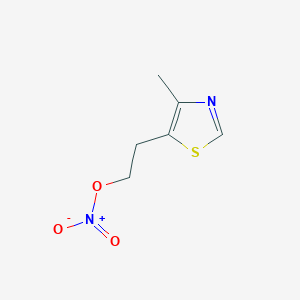
sodium fluoromethanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium fluoromethanesulfinate is an organosulfur compound with the molecular formula CH₂FNaO₂S. It is a white, crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly for introducing fluoromethyl groups into molecules .
準備方法
Synthetic Routes and Reaction Conditions: Sodium fluoromethanesulfinate can be synthesized through the reaction of fluoromethanesulfinic acid with sodium hydroxide. The reaction typically occurs under mild conditions and yields the sodium salt of fluoromethanesulfinic acid .
Industrial Production Methods: In industrial settings, this compound is produced by the fluorination of methanesulfinic acid derivatives. This process involves the use of fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride in the presence of a catalyst .
化学反応の分析
Types of Reactions: Sodium fluoromethanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoromethyl group is introduced into aromatic or aliphatic compounds.
Radical Reactions: It can generate fluoromethyl radicals under specific conditions, which can then react with alkenes, alkynes, and other unsaturated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide is commonly used to generate fluoromethyl radicals from this compound.
Catalysts: Transition metal catalysts such as copper or iron can facilitate the substitution reactions.
Major Products: The major products formed from these reactions include fluoromethylated aromatic compounds, fluoromethylated alkenes, and various fluorinated heterocycles .
科学的研究の応用
Sodium fluoromethanesulfinate has a wide range of applications in scientific research:
作用機序
The mechanism by which sodium fluoromethanesulfinate exerts its effects involves the generation of fluoromethyl radicals. These radicals can react with various substrates to form fluoromethylated products. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
類似化合物との比較
Sodium trifluoromethanesulfinate (CF₃SO₂Na): Used for trifluoromethylation reactions.
Sodium difluoromethanesulfinate (CF₂HSO₂Na): Used for difluoromethylation reactions.
Uniqueness: Sodium fluoromethanesulfinate is unique in its ability to introduce a single fluoromethyl group into molecules, which can significantly alter the physical and chemical properties of the resulting compounds. This makes it a valuable reagent for fine-tuning the properties of organic molecules in various applications .
特性
IUPAC Name |
sodium;fluoromethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSSKREIDWEJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2FNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1661836-10-7 |
Source


|
| Record name | Sodium fluoromethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

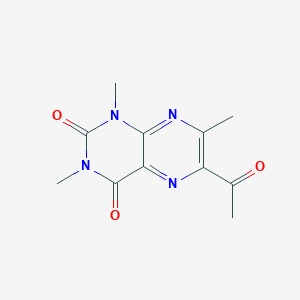

![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)
![[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B6596545.png)
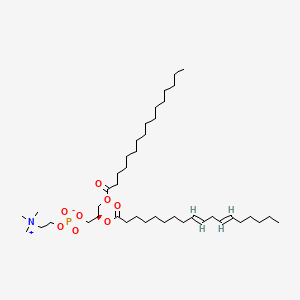


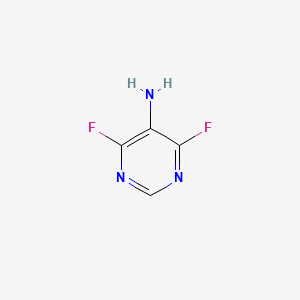
![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B6596580.png)

